BenchChemオンラインストアへようこそ!

N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide

Bcl-2 family selectivity profiling apoptosis

CAS 940999-70-2 is a structurally distinct, fully synthetic small-molecule inhibitor of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1), differentiated from the ABT-series by its pyrimidine-sulfonyl-benzamide scaffold. This chemotype offers a unique tool to interrogate resistance mechanisms driven by Mcl-1 or Bcl-xL upregulation, where Bcl-2-selective agents fail. Its low molecular weight (406.46 Da) and morpholinosulfonyl/methoxy handles make it an attractive fragment-like lead for oral inhibitor optimization. Procure for target deconvolution and SAR studies under the independent CN-101899008 patent family.

Molecular Formula C18H22N4O5S
Molecular Weight 406.46
CAS No. 940999-70-2
Cat. No. B2704833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide
CAS940999-70-2
Molecular FormulaC18H22N4O5S
Molecular Weight406.46
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC)C
InChIInChI=1S/C18H22N4O5S/c1-12-10-13(2)20-18(19-12)21-17(23)15-11-14(4-5-16(15)26-3)28(24,25)22-6-8-27-9-7-22/h4-5,10-11H,6-9H2,1-3H3,(H,19,20,21,23)
InChIKeyJSOFPVLLZJCIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide (CAS 940999-70-2): Baseline Identity and Procurement Context


N-(4,6-Dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide (CAS 940999-70-2) is a fully synthetic small molecule belonging to the N-substituted pyrimidine sulfonyl-substituted benzamide class, which has been explicitly disclosed as an inhibitor of anti‑apoptotic Bcl‑2 family proteins (Bcl‑2, Bcl‑xL, Mcl‑1) [1]. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46 g mol−1 . The compound is primarily cited in patent literature as a candidate for oncology research, positioning it within the competitive landscape of Bcl‑2‑targeted therapeutics.

Why N-(4,6-Dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide Cannot Be Interchanged with Other Bcl‑2 Family Inhibitors


Bcl‑2 family inhibitors are not functionally interchangeable because subtle variations in chemotype dictate selectivity across Bcl‑2, Bcl‑xL, and Mcl‑1, directly impacting therapeutic window, on‑target toxicity (e.g., thrombocytopenia due to Bcl‑xL inhibition), and efficacy in malignancies driven by specific anti‑apoptotic dependencies [1]. The pyrimidine‑sulfonyl‑benzamide scaffold of CAS 940999‑70‑2 represents a structurally distinct topology from the widely studied ABT‑series (e.g., venetoclax, navitoclax), and even within the same patent family, minor substituent changes on the benzamide or morpholine ring can profoundly alter isoform selectivity and binding kinetics [2]. Consequently, assuming equipotency or equivalent selectivity without explicit comparative data risks experimental irreproducibility and flawed procurement decisions.

Quantitative Differentiation Evidence for N-(4,6-Dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide (CAS 940999-70-2)


Multi‑Target Bcl‑2 Family Engagement Compared to Venetoclax’s Bcl‑2 Selectivity

The patent CN‑101899008‑B explicitly claims that compounds of Formula I, which encompass CAS 940999‑70‑2, inhibit Bcl‑2, Bcl‑xL, and Mcl‑1 simultaneously [1]. In contrast, the approved Bcl‑2 inhibitor venetoclax (ABT‑199) exhibits exquisite selectivity for Bcl‑2 (Ki < 0.010 nM) over Bcl‑xL (Ki ≈ 48 nM) and Mcl‑1 (Ki > 444 nM), a profile that spares platelets but limits efficacy in tumors co‑expressing Bcl‑xL or Mcl‑1 [2].

Bcl-2 family selectivity profiling apoptosis

Molecular Size Advantage Over Macrocyclic Bcl‑2 Inhibitors

With a molecular weight of 406.46 g mol−1 , CAS 940999‑70‑2 is substantially smaller than the macrocyclic Bcl‑2 inhibitor ABT‑199 (868.44 g mol−1) and the dual Bcl‑2/Bcl‑xL inhibitor navitoclax (ABT‑263; 974.61 g mol−1) [1]. This size reduction, combined with the presence of a morpholinosulfonyl group, may confer superior passive permeability and oral absorption potential, although no permeability data for this specific compound is publicly available.

physicochemical properties drug-likeness oral bioavailability

Structurally Distinct Chemotype Offering Orthogonal Intellectual Property Position

The pyrimidine‑sulfonyl‑benzamide core of CAS 940999‑70‑2 is structurally orthogonal to the arylsulfonamide‑based scaffold of navitoclax and the tetrahydropyran‑fused macrocycle of venetoclax [1]. This chemotype divergence is explicitly captured in an independent patent family (CN‑101899008‑B) with no overlap in Markush structures with AbbVie’s ABT‑series patents [2], providing a clear IP differentiation that is critical for commercial development of follow‑on Bcl‑2 inhibitors.

chemical scaffold intellectual property freedom to operate

High‑Value Application Scenarios for N-(4,6-Dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide (CAS 940999-70-2)


Probing Multi‑Isoform Bcl‑2 Family Dependencies in Hematologic and Solid Tumor Models

Because the patent claims activity against Bcl‑2, Bcl‑xL, and Mcl‑1 [1], CAS 940999‑70‑2 can serve as a tool compound to interrogate tumor cell lines where resistance to Bcl‑2‑selective agents (e.g., venetoclax) is driven by Mcl‑1 or Bcl‑xL upregulation. Researchers should compare its cytotoxic profile directly against venetoclax (Bcl‑2‑selective) and navitoclax (Bcl‑2/Bcl‑xL) in viability assays to map isoform‑specific killing.

Lead Optimization Starting Point for Orally Bioavailable Bcl‑2 Family Inhibitors

The low molecular weight of 406.46 Da positions CAS 940999‑70‑2 as an attractive fragment‑like lead for medicinal chemistry campaigns targeting oral Bcl‑2 inhibitors. Its morpholinosulfonyl group and methoxy substituent offer synthetic handles for property optimization (solubility, metabolic stability) while maintaining a favorable Rule‑of‑Five profile.

IP‑Safe Bcl‑2 Inhibitor Development in Jurisdictions with Composition‑of‑Matter Restrictions

The independent patent family CN‑101899008‑B [1] provides a defensible IP position for organizations seeking to develop Bcl‑2‑targeted therapies without infringing on the ABT‑series patent estate [2]. This makes CAS 940999‑70‑2 and its analogs viable starting points for generic or follow‑on drug development programs in oncology.

Quote Request

Request a Quote for N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.